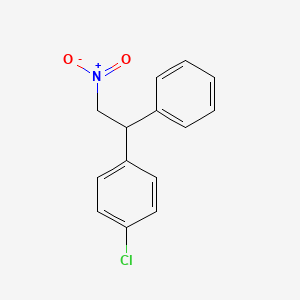![molecular formula C5H10Cl2NO3P B14244652 Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester CAS No. 242146-46-9](/img/structure/B14244652.png)
Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester is a chemical compound with the molecular formula C5H10Cl2NO3P . This compound is known for its unique structure, which includes a carbamate group and a phosphinyl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester typically involves the reaction of ethyl carbamate with bis(chloromethyl)phosphinic chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The general reaction can be represented as follows:
[ \text{C2H5OCONH2} + \text{Cl2P(CH2Cl)2} \rightarrow \text{C5H10Cl2NO3P} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of temperature and pressure to optimize yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester bond.
Substitution: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce simpler carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinyl and carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phosphinyl group may also interact with biological molecules, affecting various pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with the formula C3H7NO2.
Bis(chloromethyl)phosphinic acid: A related phosphinic acid derivative with the formula C2H5Cl2O2P.
Methyl carbamate: Another carbamate compound with the formula C2H5NO2.
Uniqueness
Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester is unique due to the presence of both carbamate and phosphinyl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler carbamates or phosphinic acids.
Eigenschaften
CAS-Nummer |
242146-46-9 |
|---|---|
Molekularformel |
C5H10Cl2NO3P |
Molekulargewicht |
234.01 g/mol |
IUPAC-Name |
ethyl N-[bis(chloromethyl)phosphoryl]carbamate |
InChI |
InChI=1S/C5H10Cl2NO3P/c1-2-11-5(9)8-12(10,3-6)4-7/h2-4H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
OKKCRIZIAPWECG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NP(=O)(CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one](/img/structure/B14244571.png)
![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
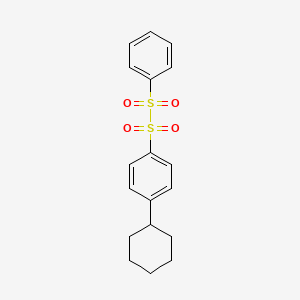
![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)


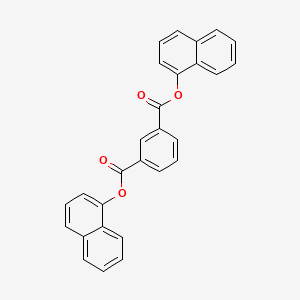
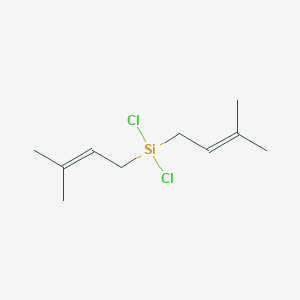
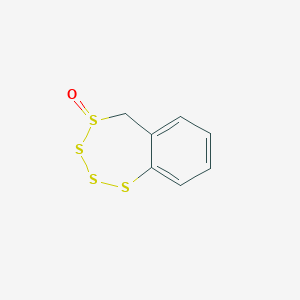
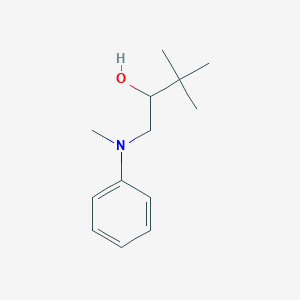
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
